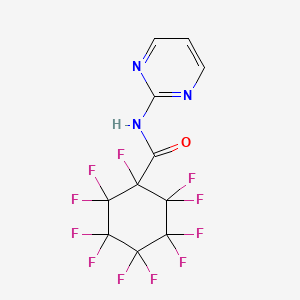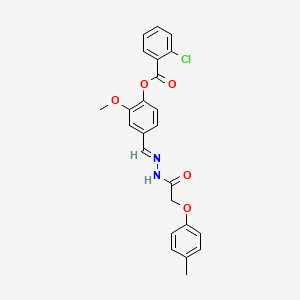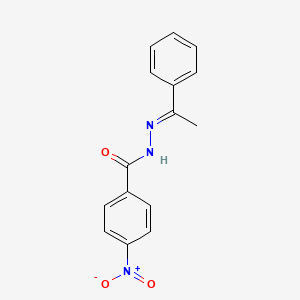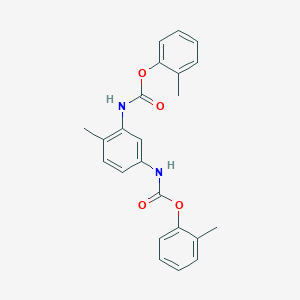
1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(pyrimidin-2-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(PYRIMIDIN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms and a pyrimidinyl group attached to a cyclohexane ring. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(PYRIMIDIN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE typically involves the fluorination of cyclohexane derivatives followed by the introduction of the pyrimidinyl group. The reaction conditions often require the use of strong fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled temperatures and pressures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting with the fluorination of cyclohexane, followed by the functionalization of the fluorinated cyclohexane with a pyrimidinyl group. The process requires precise control of reaction conditions to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(PYRIMIDIN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: The compound is resistant to oxidation and reduction due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Due to its stability, the compound requires strong oxidizing or reducing agents under harsh conditions to undergo these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the replacement of a fluorine atom with a nucleophile such as hydroxide or amine.
Applications De Recherche Scientifique
1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(PYRIMIDIN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying the effects of fluorination on chemical reactivity.
Biology: Investigated for its potential use in drug design due to its stability and unique interactions with biological molecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs with enhanced stability and bioavailability.
Industry: Utilized in the production of high-performance materials, including coatings and polymers, due to its thermal and chemical stability.
Mécanisme D'action
The mechanism of action of 1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(PYRIMIDIN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with molecular targets through its fluorinated and pyrimidinyl groups. The fluorine atoms enhance the compound’s binding affinity to specific targets by increasing hydrophobic interactions and stability. The pyrimidinyl group can interact with nucleic acids and proteins, potentially modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane: Another highly fluorinated compound with similar stability and chemical properties.
2,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-hexanamine: Shares the undecafluoro structure but differs in functional groups, leading to different reactivity and applications.
Uniqueness
1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(PYRIMIDIN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE is unique due to the combination of its fluorinated cyclohexane core and the pyrimidinyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H4F11N3O |
|---|---|
Poids moléculaire |
403.15 g/mol |
Nom IUPAC |
1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-pyrimidin-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C11H4F11N3O/c12-6(4(26)25-5-23-2-1-3-24-5)7(13,14)9(17,18)11(21,22)10(19,20)8(6,15)16/h1-3H,(H,23,24,25,26) |
Clé InChI |
LMGGXNCMGGCCLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)NC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-nitrophenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11557745.png)
![2,6-Dibromo-4-[(E)-[(2-methylphenyl)imino]methyl]phenyl benzoate](/img/structure/B11557750.png)
![2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11557755.png)
![4-Chloro-3,5-dimethyl-2-[(E)-[(4-methylphenyl)imino]methyl]phenol](/img/structure/B11557758.png)
![N-(2-Bromophenyl)-4-{N'-[(E)-(2,4-dichlorophenyl)methylidene]hydrazinecarbonyl}butanamide](/img/structure/B11557763.png)
![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11557767.png)
![2-(4-iodophenoxy)-N'-[(E)-{5-methoxy-2-[(3-methoxybenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11557772.png)
![2-Ethoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11557774.png)
![4-bromo-N'-{[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}benzohydrazide](/img/structure/B11557784.png)

![N'-[(E)-(3-Nitrophenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11557791.png)

![1,1'-(4-Methylbenzene-1,3-diyl)bis{3-[3-(trifluoromethyl)phenyl]urea}](/img/structure/B11557801.png)

